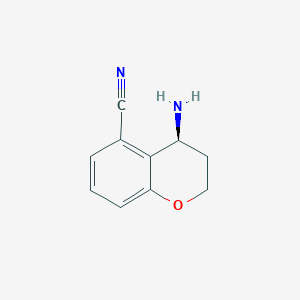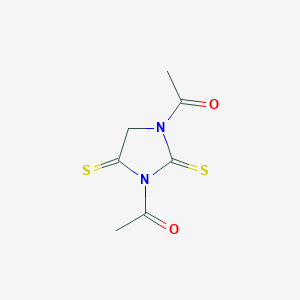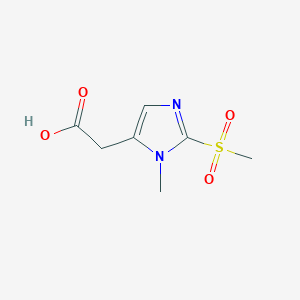
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a methylsulfonyl group and an acetic acid moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the methylsulfonyl group, resulting in the formation of reduced imidazole derivatives or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety or the methylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazole derivatives or sulfides.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity. The acetic acid moiety can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)acetic acid: Lacks the methylsulfonyl group, resulting in different chemical properties.
2-(1-Methyl-2-(methylthio)-1H-imidazol-5-yl)acetic acid: Contains a methylthio group instead of a methylsulfonyl group, leading to different reactivity.
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid: The position of the acetic acid moiety is different, affecting its chemical behavior.
Uniqueness
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased solubility and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H10N2O4S |
|---|---|
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
2-(3-methyl-2-methylsulfonylimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O4S/c1-9-5(3-6(10)11)4-8-7(9)14(2,12)13/h4H,3H2,1-2H3,(H,10,11) |
Clé InChI |
UNKVAMBBUATCSO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1S(=O)(=O)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
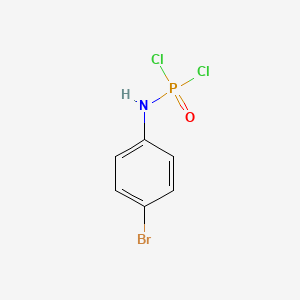

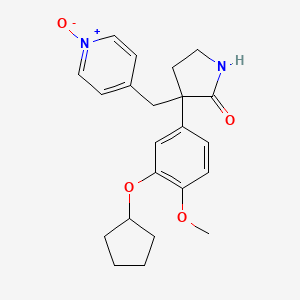
![N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12826311.png)


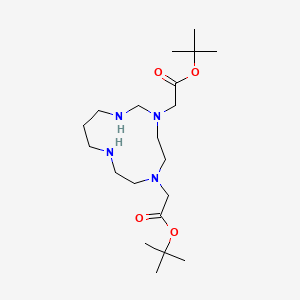
![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)


